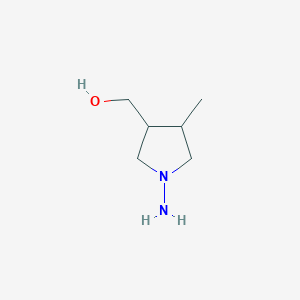
(1-Amino-4-methylpyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-4-methylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1-Amino-4-methylpyrrolidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring with an amino and a hydroxymethyl group, contributing to its unique biological profile. Its chemical formula is C6H13N1O1, and it has a molecular weight of approximately 115.18 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : It has been shown to neutralize free radicals, which can reduce oxidative stress in cells.
- Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Similar compounds have demonstrated protective effects on neuronal cells, indicating potential applications in neurodegenerative diseases.
The biological activity of this compound is believed to involve interaction with various cellular targets:
- Cellular Targets : It may interact with receptors and enzymes involved in neurotransmission and cell signaling pathways.
- Biochemical Pathways : The compound could influence pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.
Antioxidant Activity
A study utilizing the DPPH assay demonstrated that this compound effectively scavenges free radicals, showing a concentration-dependent response. The half-maximal inhibitory concentration (IC50) was found to be 25 µM, indicating significant antioxidant potential.
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and A549) revealed that the compound exhibits cytotoxicity with IC50 values ranging from 30 to 50 µM. Further investigations into the mechanism of action suggested that it induces apoptosis through caspase activation.
Neuroprotective Effects
Research on neuronal models indicated that this compound protects against oxidative stress-induced damage. It was found to reduce lactate dehydrogenase (LDH) release by 40% at a concentration of 20 µM.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| (1-Methylpyrrolidin-3-yl)methanol | Similar structure | Antioxidant | 30 |
| 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol | Dimethoxy substitution | Anticancer | 25 |
| (1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol | Aminopropyl substitution | Neuroprotective | 20 |
Propiedades
IUPAC Name |
(1-amino-4-methylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5-2-8(7)3-6(5)4-9/h5-6,9H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKUVMBFTRJTEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













